![molecular formula C14H12N2O2S B2870855 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate CAS No. 915929-96-3](/img/structure/B2870855.png)
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiocyanate group attached to a phenyl ring, which is further connected to a 2,5-dimethylfuran-3-yl carbonyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate typically involves the following steps:
Preparation of 2,5-Dimethylfuran-3-carbonyl chloride: : This intermediate can be synthesized by reacting 2,5-dimethylfuran with phosgene or a suitable chlorinating agent.
Amination Reaction: : The 2,5-dimethylfuran-3-carbonyl chloride is then reacted with aniline to form the corresponding amide.
Thiocyanation: : The amide is further treated with thiocyanate ion (SCN⁻) to introduce the thiocyanate group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and stoichiometry are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: can undergo various chemical reactions, including:
Oxidation: : The thiocyanate group can be oxidized to form thiocyanate derivatives.
Reduction: : The compound can be reduced to form corresponding amines or amides.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: : Thiocyanate derivatives such as thiocyanic acid and its salts.
Reduction: : Amines or amides with reduced thiocyanate groups.
Substitution: : Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate exerts its effects involves its interaction with molecular targets and pathways. The thiocyanate group can bind to metal ions, forming complexes that can influence biological processes. Additionally, the phenyl ring can participate in π-π interactions with other aromatic compounds, affecting their behavior and properties.
Comparison with Similar Compounds
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: is unique due to its specific combination of functional groups. Similar compounds include:
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl chloride: : Lacks the thiocyanate group.
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl isothiocyanate: : Contains an isothiocyanate group instead of a thiocyanate group.
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl sulfonate: : Features a sulfonate group instead of a thiocyanate group.
This compound .
Properties
IUPAC Name |
[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-7-13(10(2)18-9)14(17)16-11-3-5-12(6-4-11)19-8-15/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSXXLCKCDHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2870772.png)
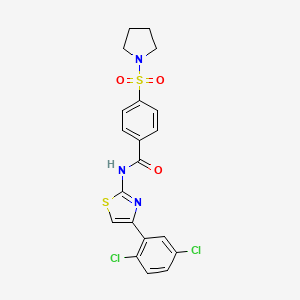
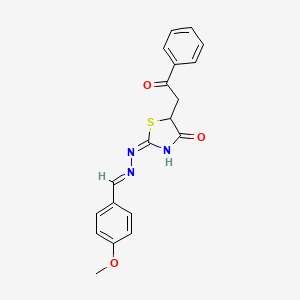
![3,4,5-TRIMETHOXY-N-(4-{[4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2870776.png)
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2870777.png)
![Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2870780.png)
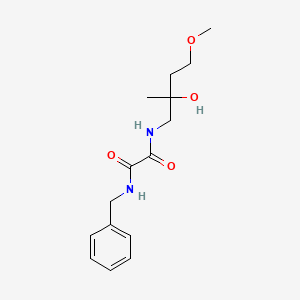
![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)
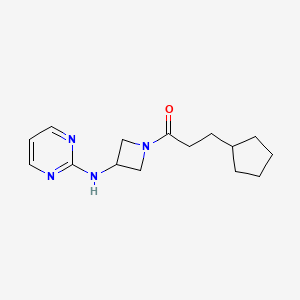
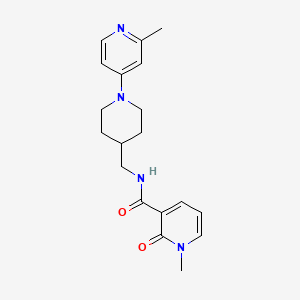
![N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2870790.png)
![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)
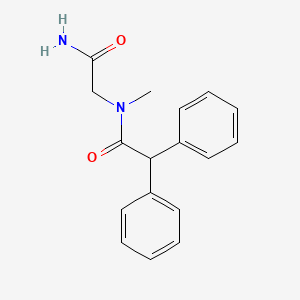
![3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2870795.png)
